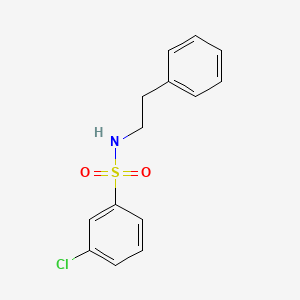

3-chloro-N-phenethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

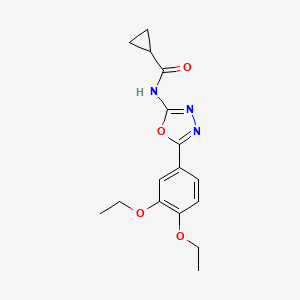

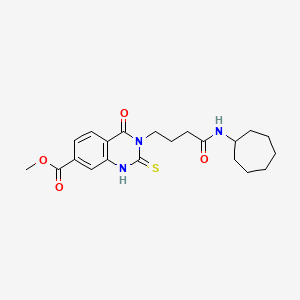

3-chloro-N-phenethylbenzenesulfonamide, also known as CPB, is a sulfonamide derivative that has been studied for its potential use as an anticancer agent. CPB has been shown to have promising results in preclinical studies, and its mechanism of action is currently being investigated.

Applications De Recherche Scientifique

Spectroscopic Studies

- Spectroscopic Analysis : The Fourier-transform infrared spectroscopy (FT-IR) spectrum of similar compounds like 2,4-dichloro-N-phenethylbenzenesulfonamide (DPBS) shows significant insights. The study provides a comprehensive vibrational assignment and analysis of molecular orbitals. This suggests potential applications in studying the vibrational and molecular properties of related compounds, including 3-chloro-N-phenethylbenzenesulfonamide (Kavipriya, Kavitha, Vennila, Rhyman, & Ramasami, 2020).

Antitumor and Anticancer Research

- Antitumor Properties : Research on sulfonamide-focused libraries, including compounds like N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, has led to the discovery of potential antitumor agents. These compounds have shown effectiveness as cell cycle inhibitors in clinical trials (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

- Synthesis and Antitumor Activity : The synthesis and investigation of stereochemistry in compounds like 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have revealed their potential in inhibiting PI3Kα kinase, a target in cancer therapy. This indicates a possible application for this compound in similar pathways (Zhou, Li, Yan, Du, Sun, & Sun, 2015).

Chemical Synthesis and Properties

- Chlorinating Reagent : N-chloro-N-methoxybenzenesulfonamide has been identified as a reactive chlorinating agent for various compounds. This suggests that this compound may also serve a similar role in chemical synthesis (Pu, Li, Lu, & Yang, 2016).

- Ring-Forming Cascade En Route to Inhibitors : The primary sulfonamide group in compounds like 4-chloro-3-nitrobenzenesulfonamide facilitates the construction of [1,4]oxazepine rings, leading to the development of inhibitors for enzymes like carbonic anhydrases (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Environmental Applications

- Soil Column Transport : Studies on similar compounds like chlorsulfuron, a sulfonylurea herbicide, provide insights into the mobility and environmental impact of sulfonamides in agricultural soils. This could relate to the environmental behavior of this compound (Veeh, Inskeep, Roe, & Ferguson, 1994).

Propriétés

IUPAC Name |

3-chloro-N-(2-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c15-13-7-4-8-14(11-13)19(17,18)16-10-9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKLYCVTRSULGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B2861653.png)

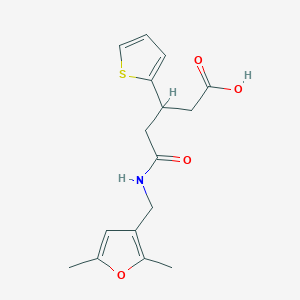

![Methyl 3-[{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2861654.png)

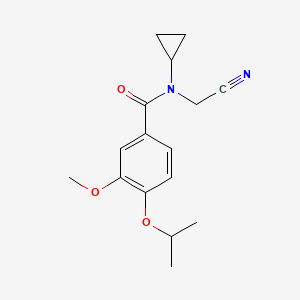

![[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2861664.png)

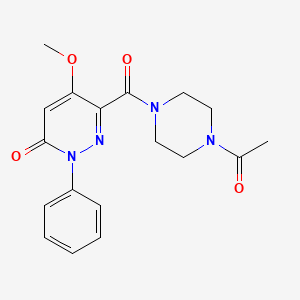

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2861666.png)

![[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2861667.png)

![N-(4-chloro-3-nitrophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861672.png)